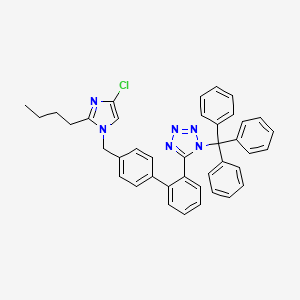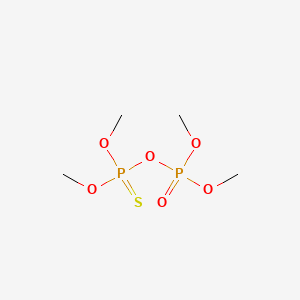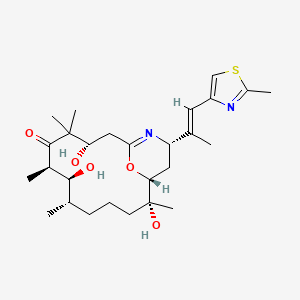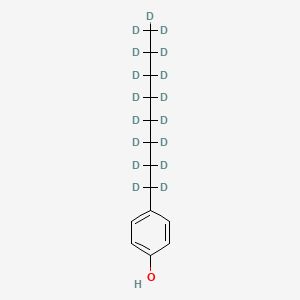
4-N-OCTYL-D17-PHENOL
Übersicht
Beschreibung
4-N-Octyl-D17-phenol is a chemical compound synthesized through various chemical reactions, including phenol and octyl alcohol with sulfonic acid resin as a catalyst. It's a topic of research due to its molecular structure and potential applications in different fields, including chemical engineering and environmental science.
Synthesis Analysis
The synthesis of 4-N-Octyl-D17-phenol involves chemical reactions under specific conditions. For instance, the compound has been synthesized by reacting phenol and octyl alcohol with sulfonic acid resin as a catalyst. Optimal conditions include a reaction temperature of 135-140°C, a reaction time of about 20 hours, and a mole ratio of phenol to octyl alcohol of 1:1.2, achieving a conversion and selectivity rate of 80% (L. Ruig, 2014).
Molecular Structure Analysis
The molecular structure of 4-N-Octyl-D17-phenol and similar compounds has been explored through various spectroscopic and theoretical studies. Techniques like X-ray single-crystal analysis, FTIR, UV-Vis spectrometry, and NMR spectroscopy have been employed to characterize the molecular geometry, electronic structure, and other properties of these compounds. These studies provide insights into the compound's structural features and behavior in different environments (A. D. Khalaji et al., 2017).
Chemical Reactions and Properties
4-N-Octyl-D17-phenol undergoes various chemical reactions, including etherization, reduction, diazotization, and hydrolysis, to synthesize pharmaceutical intermediates and other related compounds. These reactions highlight the compound's reactivity and functional applicability in synthesizing more complex molecules (Z. Quan, 2005).
Physical Properties Analysis
The physical properties of 4-N-Octyl-D17-phenol, including phase behavior and molecular packing, have been studied using methods like π/A isotherms, Brewster angle microscopy (BAM), and grazing incidence X-ray diffraction (GIXD) measurements. These studies provide valuable information on how the compound interacts with other molecules and its behavior at interfaces, essential for understanding its potential applications (M. Peikert et al., 2014).
Wissenschaftliche Forschungsanwendungen
Endocrine Disruption : A study using collision-induced dissociation mass spectrometry investigated the fragmentation processes of phenolic endocrine disruptors, including 4-n-octylphenol. This research is crucial for understanding the environmental impact and health risks associated with these compounds (Iida et al., 2008).
Synthesis Process : Another study described the synthesis of 4-Octyl phenol by reacting phenol and octyl alcohol with sulfonic acid resin, highlighting an efficient process for its production (Ruig, 2014).
Effects on Receptors : Research has shown that phenols and plasticizers like 4-n-octylphenol affect receptors such as the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR), emphasizing the compound's potential biological activity (Krüger et al., 2008).
Adsorption Studies : Studies on the molecular recognition of similar compounds, such as 4-nonylphenol, on modified silicates provide insights into the environmental fate and potential remediation strategies for 4-n-octylphenol (Ide et al., 2011).
Degradation Pathways : A novel metabolic pathway for the degradation of 4-Nonylphenol contaminants was identified in the bacterium Sphingomonas xenophaga, indicating potential bioremediation applications for similar compounds like 4-n-octylphenol (Gabriel et al., 2005).
Antioxidant Applications : A study on octyl gallate, a phenolic antioxidant, provides insights into potential food preservation applications for related phenolic compounds (Sivasankaran et al., 2016).
Cancer Research : Research into the synthesis of new 4-(tert-Octyl)phenol derivatives and their anticancer activity against human prostate and lung cancer cell lines suggests possible medicinal applications for related compounds (Che et al., 2014).
Biocatalysis : The enzyme vanillyl-alcohol oxidase, which acts on phenolic compounds, including 4-alkylphenols, demonstrates the potential of biocatalysis in chemical transformations relevant to compounds like 4-n-octylphenol (van den Heuvel et al., 2000).
Safety And Hazards
4-N-OCTYL-D17-PHENOL can cause severe skin burns and eye damage7. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling7. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical7.
Zukünftige Richtungen
The future directions of 4-N-OCTYL-D17-PHENOL are not explicitly mentioned in the search results. However, phenolic compounds, which 4-N-OCTYL-D17-PHENOL is a type of, have a versatile scaffold that allows for a broad range of chemical additions6. They exhibit potent antimicrobial activities which can be significantly enhanced through functionalization6. This suggests potential future directions in the development of new antimicrobial molecules.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or consult with a chemical expert.
Eigenschaften
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDQQZYCCIDJRK-OISRNESJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octylphenol-d17 | |
CAS RN |
1219794-55-4 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219794-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



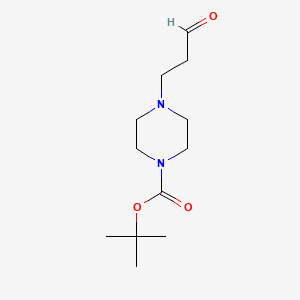


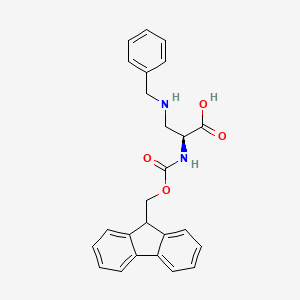
![3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142799.png)
![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1142801.png)
